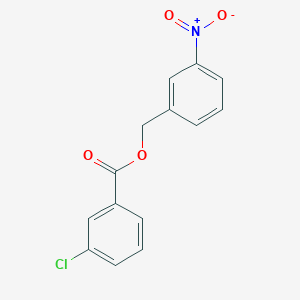

3-nitrobenzyl 3-chlorobenzoate

Description

3-Nitrobenzyl 3-chlorobenzoate is an aromatic ester characterized by a benzyl moiety substituted with a nitro (-NO₂) group at the 3-position and a benzoate moiety with a chlorine (-Cl) substituent at the 3-position. Its molecular formula is C₁₄H₁₀ClNO₄, with a molecular weight of 291.69 g/mol. The compound’s structural duality—combining electron-withdrawing (nitro, chloro) groups—confers unique reactivity and biological activity, making it valuable in organic synthesis and medicinal chemistry .

This dual functionality enables applications in drug development, particularly as a protein tyrosine phosphatase (PTP) inhibitor, where its substituents facilitate selective enzyme interactions .

Properties

IUPAC Name |

(3-nitrophenyl)methyl 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-12-5-2-4-11(8-12)14(17)20-9-10-3-1-6-13(7-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYBOOLZRPKMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 3-chlorobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 3-chlorobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitrobenzyl 3-chlorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzyl alcohol and 3-chlorobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Reduction: 3-amino benzyl 3-chlorobenzoate.

Hydrolysis: 3-nitrobenzyl alcohol and 3-chlorobenzoic acid.

Scientific Research Applications

3-nitrobenzyl 3-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a prodrug that can be activated under specific conditions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 3-chlorobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester bond can be hydrolyzed to release active compounds. The molecular pathways involved may include enzyme-mediated transformations and interactions with cellular components.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Positional isomerism (e.g., 3-nitro vs. 4-chloro) significantly alters molecular interactions. For example, 3-nitrophenyl 4-chlorobenzoate shows weaker enzyme binding than the target compound due to steric and electronic mismatches .

- Halogen type impacts bioactivity: Chloro substituents generally confer moderate reactivity, while iodo/bromo analogs (e.g., methyl 4-(allyloxy)-3-iodobenzoate) exhibit stronger antimicrobial effects .

- Additional functional groups, such as formyl or amino groups, expand applications in redox reactions or covalent bonding with biological targets .

Environmental and Metabolic Considerations

- Biodegradation : Chlorinated benzoates (e.g., 3-chlorobenzoate) undergo reductive dechlorination by microbes, yielding ~100–180 kJ/mol energy. Nitro groups, however, resist degradation, leading to environmental persistence .

- Catabolic repression : In Pseudomonas putida, 3-chlorobenzoate metabolism is repressed by succinate/fumarate, unlike benzoate pathways, highlighting metabolic incompatibility in some organisms .

Q & A

Basic Research: What are the recommended synthetic routes for 3-nitrobenzyl 3-chlorobenzoate in academic laboratories?

Answer:

The synthesis typically involves esterification between 3-nitrobenzyl alcohol and 3-chlorobenzoic acid. A common method employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF), with catalytic 4-dimethylaminopyridine (DMAP). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography using silica gel. Safety protocols for handling nitro and chlorinated compounds (e.g., ventilation, PPE) must be strictly followed .

Basic Research: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with aromatic protons in the nitro and chloro-substituted benzene rings appearing as distinct splitting patterns (e.g., meta-coupling).

- Infrared (IR) Spectroscopy: Peaks at ~1720 cm (ester C=O stretch), ~1520 cm (NO asymmetric stretch), and ~740 cm (C-Cl stretch) are diagnostic.

- X-ray Crystallography: Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in nitro-aromatic systems). For example, manganese-based metallacrown complexes with 3-chlorobenzoate ligands have been structurally validated via this method .

Advanced Research: How does 3-chlorobenzoate participate in coordination chemistry, particularly in metallacrown complexes?

Answer:

In manganese-based 12-metallacrown-4 complexes, 3-chlorobenzoate acts as a bridging ligand, coordinating to Mn ions via carboxylate oxygen atoms. The ligand’s chloro substituent influences electron density and steric effects, modulating the complex’s redox properties. SHAPE analysis reveals distorted octahedral geometries for Mn ions, with axial elongation due to Jahn-Teller effects. Such complexes are studied for magnetic behavior or catalytic applications .

Advanced Research: What molecular mechanisms underlie bacterial degradation of 3-chlorobenzoate, and how are they studied?

Answer:

- Pathway: Cupriavidus necator NH9 converts 3-chlorobenzoate to chlorocatechol via 3-chlorobenzoate 1,2-dioxygenase, followed by chlorocatechol ortho-cleavage to tricarboxylic acid (TCA) cycle intermediates.

- Transcriptomics: RNA-seq identifies upregulated genes (e.g., clcABD operon) under 3-chlorobenzoate exposure. Differential expression of transporters and chemotaxis genes (e.g., downregulated flagellar proteins) suggests substrate-specific metabolic adaptation .

- Enzyme Kinetics: Benzoate 1,2-dioxygenase in Rhodococcus opacus 1CP exhibits negative cooperativity with 3-chlorobenzoate, indicating allosteric regulation. Immobilized cell biosensors quantify substrate-enzyme interactions .

Advanced Research: How can genetic engineering enhance microbial utilization of 3-chlorobenzoate in bioremediation?

Answer:

- Gene Integration: The tcb chlorocatechol degradation gene cluster (from Pseudomonas sp.) was chromosomally integrated into Pseudomonas putida KT2442 via minitransposons. Multi-copy integrations (>2 copies) improved 3-chlorobenzoate catabolism, confirmed via Southern blot and growth assays.

- Dosage Effects: Single-copy integrations insufficiently express enzymes for substrate utilization, highlighting the need for gene amplification. This model system links gene dosage to enzyme expression and substrate metabolism .

Advanced Research: What role does 3-chlorobenzoate play in regulating bacterial transcription and chemotaxis?

Answer:

- Transcriptional Induction: In Pseudomonas sp. strain B13, 3-chlorobenzoate metabolism requires ClcR transcriptional activators. In vitro assays show 2-chloromuconate (a downstream metabolite) as the primary inducer of the clcABD promoter, not 3-chlorobenzoate itself .

- Chemotaxis: Cupriavidus necator NH9 exhibits weaker chemotaxis toward 3-chlorobenzoate than benzoate, attributed to absent dedicated transporters/chemosensors for chlorinated substrates. GO enrichment analysis corroborates downregulated chemotaxis genes .

Advanced Research: How do dioxygenase enzymes differentiate between benzoate and 3-chlorobenzoate substrates?

Answer:

- Substrate Specificity: Benzoate 1,2-dioxygenase in Rhodococcus opacus 1CP exhibits higher affinity for benzoate ( ~15 µM) than 3-chlorobenzoate ( ~50 µM). Chlorine’s electron-withdrawing effect reduces binding efficiency.

- Cooperativity: Benzoate binding shows positive cooperativity, while 3-chlorobenzoate induces negative cooperativity, suggesting distinct active-site conformational changes. This is analyzed via Hill coefficients and / dependencies .

Advanced Research: What environmental persistence studies exist for 3-chlorobenzoate-degrading microbes?

Answer:

- Aquifer Studies: PCR and Southern blotting tracked Pseudomonas sp. strain B13 in aquifer samples. 3-Chlorobenzoate enrichments isolated persistent strains with identical restriction fragment length polymorphisms (RFLPs), confirming survival and activity under natural conditions .

- Reductive Dehalogenation: In methanogenic sediments, Rhodopseudomonas palustris reductively dehalogenates 3-chlorobenzoate to benzoyl-CoA via a coenzyme A-mediated pathway, linking biodegradation to anaerobic carbon cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.